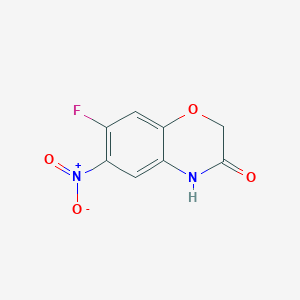

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one

概述

描述

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is an organic compound belonging to the benzoxazine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 6th position on the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

Cyclization: The cyclization process involves the formation of the benzoxazine ring. This can be accomplished by reacting the nitrated precursor with an appropriate reagent, such as anhydrous aluminum chloride, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

Major Products

Reduction: 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Various substituted benzoxazines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one has garnered attention for its potential therapeutic applications:

- Antibacterial Activity : Studies have demonstrated that this compound exhibits strong antibacterial properties against various bacterial strains. For instance, it showed significant inhibition against Bacillus subtilis (24 mm), Staphylococcus aureus (22 mm), and Escherichia coli (21 mm) . This suggests its potential use as a new antibacterial agent.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can activate the Nrf2-HO-1 pathway, reducing inflammation in microglial cells. This mechanism may be beneficial for treating neurodegenerative diseases .

Agricultural Applications

The compound also shows promise in agricultural settings:

- Herbicidal Properties : Its structural features may provide herbicidal activity, making it a candidate for developing new herbicides that target specific weeds without harming crops .

Materials Science

In materials science, this compound can be utilized in:

- Polymer Synthesis : The compound may serve as a building block for synthesizing novel polymers with unique properties, potentially leading to advancements in material technology .

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex molecules, facilitating the development of various organic compounds .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound outperformed traditional antibiotics in inhibiting growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroinflammation

In a controlled experiment involving microglial cells treated with lipopolysaccharide (LPS), derivatives of this compound significantly reduced pro-inflammatory cytokines such as IL-1β and TNF-α. This study highlights its potential application in treating neuroinflammatory conditions .

作用机制

The mechanism of action of 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

相似化合物的比较

Similar Compounds

7-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Lacks the nitro group at the 6th position.

6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Lacks the fluorine atom at the 7th position.

7-Chloro-6-nitro-2H-1,4-benzoxazin-3(4H)-one: Contains a chlorine atom instead of a fluorine atom at the 7th position.

Uniqueness

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the fluorine and nitro groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

生物活性

7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS No. 103361-67-7) is a compound of significant interest due to its diverse biological activities. This article explores the compound's antibacterial, antifungal, and potential therapeutic properties, supported by various research findings and case studies.

Molecular Formula: CHFNO

Molecular Weight: 212.14 g/mol

Melting Point: 185-189 °C

Solubility: Slightly soluble in water .

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the compound can inhibit the growth of harmful bacteria effectively, with varying degrees of potency depending on the specific strain .

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrates antifungal activity. The MIC values against common fungal strains are as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate that this compound may be a promising candidate for antifungal applications .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the nitro and fluoro substituents play critical roles in enhancing its bioactivity by influencing the electronic properties of the molecule, which may affect its interaction with bacterial and fungal cell membranes or metabolic pathways .

Case Studies

-

Study on Antibacterial Efficacy:

A recent study evaluated the antibacterial efficacy of various benzoxazine derivatives, including this compound, against multiple bacterial strains. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin, highlighting its potential as an alternative therapeutic agent . -

Antifungal Assessment:

Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida species. The study concluded that the compound could serve as a potential treatment option for fungal infections resistant to conventional therapies .

属性

IUPAC Name |

7-fluoro-6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O4/c9-4-1-7-5(2-6(4)11(13)14)10-8(12)3-15-7/h1-2H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUBUFBVOBPANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547846 | |

| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103361-67-7 | |

| Record name | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。